2-Cyanopropan-2-yl phenyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanopropan-2-yl phenyl methylphosphonate is an organic compound with the molecular formula C11H14NO3P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopropan-2-yl phenyl methylphosphonate typically involves the reaction of phenyl methylphosphonic dichloride with 2-cyanopropan-2-ol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyanopropan-2-yl phenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
2-Cyanopropan-2-yl phenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyanopropan-2-yl phenyl methylphosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanopropan-2-yl benzodithioate
- 2-Cyano-2-propyl benzodithioate
- 2-Phenyl-2-propyl benzodithioate
Uniqueness
2-Cyanopropan-2-yl phenyl methylphosphonate is unique due to its specific combination of a cyanopropyl group and a phenyl methylphosphonate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
58264-07-6 |
---|---|
Molecular Formula |
C11H14NO3P |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
2-methyl-2-[methyl(phenoxy)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C11H14NO3P/c1-11(2,9-12)15-16(3,13)14-10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
TVCDISZJSRNPFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)OP(=O)(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.